What is the chemical structure of Diethyl 2-[(4-fluorophenyl)methylene]malonate?
What is the chemical structure of Diethyl 2-[(4-fluorophenyl)methylene]malonate?
Executive Summary
This technical guide provides a comprehensive overview of Diethyl 2-[(4-fluorophenyl)methylene]malonate, a fluorinated derivative of the Knoevenagel condensation product between diethyl malonate and 4-fluorobenzaldehyde. This document is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry. It details the compound's chemical structure, physicochemical properties, synthesis via the Knoevenagel condensation with mechanistic insights, and methods for its characterization. Furthermore, this guide explores its significance as a versatile synthetic intermediate in the preparation of more complex molecules, leveraging the unique electronic properties imparted by the fluorine substituent. While this compound serves as a valuable building block, specific experimental data such as a dedicated CAS registry number and detailed spectroscopic analyses are not widely published, reflecting its primary role as a transient intermediate rather than an end-product. This guide consolidates available information and provides expert-driven predictions to facilitate its use in research and development.
Introduction
Diethyl 2-[(4-fluorophenyl)methylene]malonate is an α,β-unsaturated dicarbonyl compound of significant interest in modern organic synthesis. As a derivative of diethyl malonate, it belongs to a class of molecules renowned for their utility as precursors in the synthesis of pharmaceuticals, agrochemicals, and other functional materials.[1][2] The introduction of a fluorine atom onto the phenyl ring at the para-position critically modifies the molecule's electronic profile, enhancing its reactivity and providing a strategic site for the development of novel bioactive compounds. The electron-withdrawing nature of fluorine increases the electrophilicity of the conjugated system, making it a potent Michael acceptor and a valuable intermediate for constructing complex molecular architectures.[3] This guide will elucidate the foundational chemistry of this compound, from its synthesis to its potential applications, providing a robust resource for its effective utilization in a laboratory setting.
Chemical Identity and Physicochemical Properties
2.1. Structural Elucidation
The molecular structure of Diethyl 2-[(4-fluorophenyl)methylene]malonate is characterized by a central C=C double bond, which connects the 4-fluorophenyl group to the malonic ester moiety. The two ethoxycarbonyl groups are electron-withdrawing, polarizing the double bond and rendering the β-carbon electrophilic.
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IUPAC Name: Diethyl 2-(4-fluorobenzylidene)propanedioate
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Molecular Formula: C₁₄H₁₅FO₄
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Molecular Weight: 266.27 g/mol
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CAS Number: A dedicated CAS registry number is not readily found in publicly available databases, which is common for specialized synthetic intermediates.
2.2. Physicochemical Properties
Direct experimental data for Diethyl 2-[(4-fluorophenyl)methylene]malonate is sparse in the literature. However, we can infer its properties from closely related analogs and the parent compounds. It is expected to be a high-boiling point liquid or a low-melting point solid at standard temperature and pressure, with limited solubility in water and good solubility in common organic solvents like DMSO, ethanol, and hexane.[3][4]
| Property | Predicted Value / Analog Comparison | Reference |
| Appearance | Colorless to pale yellow oil or solid | [4] |
| Boiling Point | > 200 °C (estimated) | [5] |
| Solubility | Soluble in DMSO, Ethanol, Hexane; Insoluble in water | [3][4] |
Note: The data in this table is based on predictions and data from analogous compounds and should be confirmed experimentally.
Synthesis and Mechanistic Insights: The Knoevenagel Condensation
The primary and most efficient route for synthesizing Diethyl 2-[(4-fluorophenyl)methylene]malonate is the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound (diethyl malonate) with an aldehyde (4-fluorobenzaldehyde), typically catalyzed by a weak base.
3.1. Reaction Mechanism
The Knoevenagel condensation proceeds through a well-established multi-step mechanism. The choice of a weak base, such as piperidine or an immobilized protein catalyst like gelatin, is critical. It must be sufficiently basic to deprotonate the acidic α-carbon of diethyl malonate (pKa ≈ 13) but not so strong as to promote the self-condensation of the aldehyde.
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Enolate Formation: The basic catalyst abstracts an acidic proton from the α-carbon of diethyl malonate, forming a resonance-stabilized enolate ion.[3]
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Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. The electron-withdrawing fluorine atom on the benzaldehyde enhances the carbonyl carbon's electrophilicity, facilitating this step.[3]
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Aldol Addition: A tetrahedral alkoxide intermediate is formed, which is then protonated (typically by the conjugate acid of the catalyst) to yield a β-hydroxy malonate (aldol adduct).
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Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the final, thermodynamically stable α,β-unsaturated product. This elimination is driven by the formation of an extended conjugated system.[3]
3.2. Mechanistic Diagram
The following diagram illustrates the catalytic cycle of the Knoevenagel condensation.
Caption: The Knoevenagel condensation mechanism.
3.3. Experimental Protocol: Synthesis
This protocol is a representative procedure adapted from established methods for Knoevenagel condensations.[3]
Materials:
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4-Fluorobenzaldehyde (1.0 eq)
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Diethyl malonate (1.2 eq)
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Piperidine (0.1 eq) or Immobilized Gelatin (catalyst)
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Toluene or Dimethyl Sulfoxide (DMSO) (solvent)
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Anhydrous Magnesium Sulfate (drying agent)
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Dean-Stark apparatus (if using toluene)
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Standard laboratory glassware
Procedure:
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Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and Dean-Stark trap if using toluene), add 4-fluorobenzaldehyde and the solvent (Toluene or DMSO).
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Reagent Addition: Add diethyl malonate followed by the catalyst (e.g., piperidine).
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Reaction: Heat the mixture to reflux (for toluene, ~110°C) or stir at room temperature (for DMSO).[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears. If using a Dean-Stark trap, monitor the collection of water.
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Work-up:
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Cool the reaction mixture to room temperature.
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If using toluene, wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
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If using DMSO, the product can be extracted from the solution using a non-polar solvent like hexane.[3]
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Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure Diethyl 2-[(4-fluorophenyl)methylene]malonate.
3.4. Synthesis Workflow Diagram
Caption: Experimental workflow for synthesis and purification.
Spectroscopic Characterization (Predicted)
Disclaimer: The following data are predicted based on the known chemical structure and spectroscopic data of analogous compounds. Experimental verification is required for confirmation.
| Technique | Predicted Observations |
| ¹H NMR | δ (ppm): ~7.7 (s, 1H, vinylic-H), 7.5-7.6 (m, 2H, Ar-H ortho to C=C), 7.1-7.2 (m, 2H, Ar-H ortho to F), 4.3 (q, 4H, 2 x -OCH₂-), 1.3 (t, 6H, 2 x -CH₃). Aromatic signals will show coupling to ¹⁹F. |
| ¹³C NMR | δ (ppm): ~166, ~164 (C=O, esters), ~163 (d, ¹JCF, Ar C-F), ~142 (vinylic-C), ~132 (d, ³JCF, Ar-C), ~129 (d, ⁴JCF, Ar-C), ~128 (vinylic-C), ~116 (d, ²JCF, Ar-C), ~62 (-OCH₂-), ~14 (-CH₃). |
| IR (cm⁻¹) | ~1725 (C=O stretch, conjugated ester), ~1630 (C=C stretch, alkene), ~1600, ~1510 (C=C stretch, aromatic), ~1250 (C-F stretch), ~1100-1200 (C-O stretch, ester). |
| Mass Spec (EI) | m/z: Expected M⁺ at 266. Key fragments may include [M-OC₂H₅]⁺ (221), [M-COOC₂H₅]⁺ (193), and a fragment corresponding to the fluorobenzylidene cation. |
Applications in Research and Drug Development
Diethyl malonate and its derivatives are cornerstone building blocks in organic synthesis, particularly for pharmaceuticals.[1][4]
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Synthetic Intermediate: The primary value of Diethyl 2-[(4-fluorophenyl)methylene]malonate lies in its role as a versatile intermediate. The conjugated system is a reactive handle for a variety of transformations:
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Michael Addition: The electrophilic β-carbon is susceptible to attack by nucleophiles in 1,4-conjugate addition reactions, allowing for the introduction of diverse functional groups.
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Heterocycle Synthesis: It can serve as a precursor for the synthesis of various heterocyclic systems, such as pyrimidines, pyridines, and pyrans, which are common scaffolds in medicinal chemistry.
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Reduction: The double bond can be selectively reduced to yield the saturated diethyl 2-(4-fluorobenzyl)malonate, another valuable synthetic precursor.
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Precursor to Bioactive Molecules: Fluorinated aromatic compounds are of high interest in drug development, as the inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability. While specific drugs derived directly from this intermediate are not prominently documented, related malonate derivatives are used to produce non-steroidal anti-inflammatory agents, anticonvulsants, and vasodilators.[4] Furthermore, compounds structurally similar to the title compound have been investigated for their potential antifungal activity.
Conclusion
References
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Master Organic Chemistry. Knoevenagel Condensation Reaction. [Link]
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P. Ramesh, B. Shalini, and N. W. Fadnavis. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized Gelatine. International Journal of Modern Engineering Research (IJMER), 2022. [Link]
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Wikipedia. Knoevenagel condensation. [Link]
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MDPI. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 2023. [Link]
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PubChem. Diethyl 2-(4-methoxyphenyl)malonate. [Link]
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ChemBK. DIETHYL 2-[(4-METHOXYPHENYL)METHYLENE]MALONATE. [Link]
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Wikipedia. Diethyl malonate. [Link]
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MDPI. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules, 1999. [Link]
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MDPI. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 2023. [Link]
